(E)-3-(苯并[d][1,3]二氧杂环-5-基)-N-(4-(3-甲基-1,2,4-恶二唑-5-基)苯基)丙烯酰胺
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描述
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzodioxole and an oxadiazole ring, which are common motifs in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the acrylamide linkage between the benzodioxole and the phenyl ring. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The benzodioxole and oxadiazole rings in the structure suggest that this compound may have interesting electronic properties. These heterocycles often contribute to the bioactivity of pharmaceuticals .Chemical Reactions Analysis
As an acrylamide, this compound could potentially undergo reactions at the double bond, such as addition reactions. The heterocycles may also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .科学研究应用
形成和检测
丙烯酰胺的形成是一个重要的研究领域,特别是它在食品热处理过程中产生的丙烯酰胺,这个过程被称为美拉德反应。这种反应发生在氨基酸(特别是天冬酰胺)和还原糖之间,导致丙烯酰胺的形成,尤其是在高温条件下富含碳水化合物的食物中 (Friedman, 2003)。研究工作旨在了解这种机制,以制定减少食品中丙烯酰胺含量的策略,从而最大限度地减少潜在的健康风险。
食品中丙烯酰胺的检测方法已经发展,强调了快速、灵敏和特异性技术的需求。其中,生物传感器因其简单性、便携性和检测丙烯酰胺的效率而成为有前途的工具,展示了对丙烯酰胺表现出高亲和力的纳米材料和生物分子的进步 (Hu, Xu, Fu, & Li, 2015)。
缓解策略
减轻丙烯酰胺的形成及其毒性已成为当代研究的关键重点。人们已经探索了各种策略,从改变烹饪方法和温度到利用可以与丙烯酰胺前体相互作用以防止其形成的天然提取物和化合物。例如,已研究将天冬酰胺酶水解天冬酰胺(丙烯酰胺形成的前体)作为减少食品中丙烯酰胺含量的途径 (Friedman & Levin, 2008)。
另一种创新方法涉及使用益生菌,特别是乳酸菌菌株,它们已显示出通过结合丙烯酰胺或将天冬酰胺转化为天冬氨酸等机制减少食品中丙烯酰胺含量的潜力,从而防止丙烯酰胺的形成 (Khorshidian et al., 2020)。
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAITILJFYGOB-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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